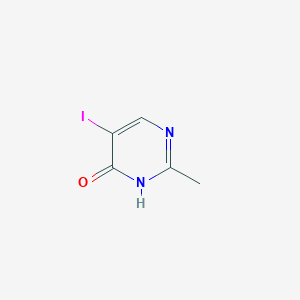

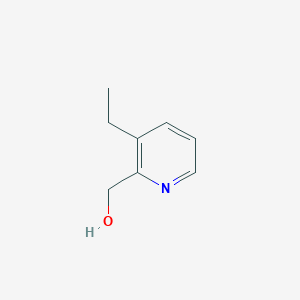

5-Iodo-2-methylpyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

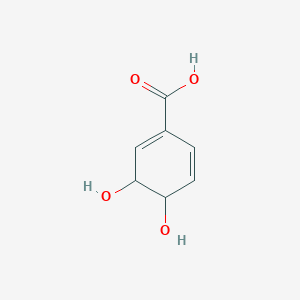

5-Iodo-2-methylpyrimidin-4(3H)-one, also known as 5-iodo-2-methylpyrimidine or I2MP, is a heterocyclic organic compound belonging to the class of pyrimidine derivatives. It is a colorless solid with a molecular formula of C5H5INO and a molecular weight of 164.09 g/mol. It is a versatile building block for the synthesis of a variety of organic compounds, and has been used in a wide range of scientific research applications, including the study of biochemical mechanisms and physiological effects.

Applications De Recherche Scientifique

Halogen Bonding in Biological Activities

5-Iodo-2-methylpyrimidin-4(3H)-one, as part of ligands like PA-1, demonstrates significant biological activities through intermolecular hydrogen and halogen bonding. Research involving the compound's interaction with the pyruvate dehydrogenase complex E1 component in E. coli showed that the iodine atom could form halogen bonds with active site atoms, highlighting its potential in the optimization of PDHc-E1 inhibitors and antifungal compounds (He et al., 2020).

Synthetic Chemistry

Unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines during the preparation of functionalized 5-iodopyridine derivatives showcases the versatility of this compound in synthetic chemistry. This discovery expands the synthetic toolbox, allowing for the exploration of novel pyridine-containing macrocycles and their potential applications (Lechel et al., 2012).

Molecular Structure Insights

The study on the structure of a new crystalline modification of 4-amino-5-ethoxymethyl-1,2-dimethylpyrimidinium iodide, a closely related compound, provides insights into the potential of this compound for structural analyses in materials science. Understanding the planar molecular structure and hydrogen bonding dynamics could aid in designing more effective molecular frameworks for various applications (Zhukhlistova & Tishchenko, 2001).

Catalysis and Regioselective Synthesis

The compound's utility in catalyzed coupling reactions, specifically in the regioselective synthesis of alkynylpyrimidines, underscores its importance in organic synthesis. Such reactions are fundamental for developing novel compounds with potential applications in medicinal chemistry and material science (Pal et al., 2006).

Immunological Applications

Research into human toll-like receptor (TLR) 8-specific agonistic activities highlights the compound's potential in immunology. Modification of this compound derivatives to engage TLR8 could lead to novel therapies that modulate immune responses, offering pathways to treat various diseases by targeting innate immune mechanisms (Beesu et al., 2016).

Orientations Futures

The future directions in the research and application of “5-Iodo-2-methylpyrimidin-4(3H)-one” and its derivatives could involve exploring their potential pharmaceutical applications, as suggested by the interest in imidazo[1,2-a]pyridines . Further studies could also focus on improving the synthesis methods and exploring new reactions involving this compound.

Propriétés

IUPAC Name |

5-iodo-2-methyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-3-7-2-4(6)5(9)8-3/h2H,1H3,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRKDVUUDCGJLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545572 |

Source

|

| Record name | 5-Iodo-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111079-41-5 |

Source

|

| Record name | 5-Iodo-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)